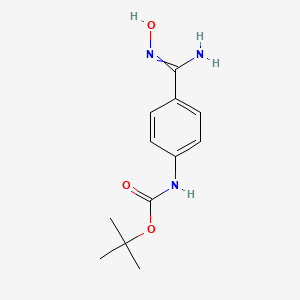

Tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate

Description

Tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate (CAS: 918967-52-9) is a carbamate derivative featuring a tert-butyl group and a phenyl ring substituted with an N-hydroxycarbamimidoyl moiety. This compound is synthesized via coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), as observed in analogous syntheses . Its purity is reported at 95%, with applications in medicinal chemistry, particularly in the development of enzyme inhibitors and anti-inflammatory agents .

Properties

IUPAC Name |

tert-butyl N-[4-(N'-hydroxycarbamimidoyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(16)14-9-6-4-8(5-7-9)10(13)15-17/h4-7,17H,1-3H3,(H2,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYZAFAVERQILX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate, also known by its CAS number 918967-52-9, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a tert-butyl group linked to a phenyl ring that is further substituted with a hydroxycarbamimidoyl group. This unique structure contributes to its biological activity and interaction with various molecular targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including those involved in metabolic pathways and disease processes.

- Protein Interaction : It may interact with specific proteins, altering their function and affecting cellular signaling pathways.

Antiparasitic Activity

Recent studies have indicated that derivatives of this compound exhibit promising antiparasitic properties, particularly against Trypanosoma brucei and Leishmania donovani. These findings suggest potential applications in treating diseases such as Chagas disease and leishmaniasis. The compound's ability to inhibit specific deacetylation processes in these parasites has been highlighted in research .

Neuroprotective Effects

In vitro studies have demonstrated that this compound may provide neuroprotective effects against amyloid-beta toxicity, which is significant in Alzheimer's disease research. The compound was shown to reduce oxidative stress markers and improve cell viability in astrocyte cultures exposed to amyloid-beta .

Case Studies and Experimental Findings

-

In Vitro Studies :

- Cell Viability Assays : In experiments involving astrocytes treated with amyloid-beta, the compound improved cell viability significantly compared to untreated controls, indicating its protective role against neurotoxicity .

- Enzyme Inhibition : The compound demonstrated inhibitory effects on β-secretase and acetylcholinesterase, key enzymes involved in Alzheimer’s pathology, with IC50 values suggesting moderate potency .

- In Vivo Studies :

Data Summary Table

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate has shown promise as a building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or selectivity against specific targets.

- Antimalarial and Antileishmanial Activity : Research indicates that derivatives of this compound may be effective against malaria and leishmaniasis, diseases caused by protozoan parasites. The introduction of bioisosteric groups has been shown to improve metabolic stability and enhance anti-parasitic activity .

Organic Synthesis

This compound is utilized as a reagent in organic synthesis due to its ability to form stable intermediates. It can serve as a precursor for the generation of N-Boc derivatives, which are valuable in peptide synthesis and other organic transformations.

- Chemoselective Reactions : The compound's functional groups facilitate chemoselective reactions under mild conditions, making it suitable for environmentally friendly synthetic pathways .

Case Study 1: Synthesis of Antimalarial Compounds

A series of compounds derived from this compound were synthesized and tested for antimalarial activity. These derivatives exhibited submicromolar activity against Plasmodium falciparum, demonstrating the potential of this compound in drug development .

Case Study 2: Use in Peptide Synthesis

The compound has been employed in the synthesis of peptide chains where selective protection of amines is crucial. It allows for the efficient formation of N-Boc-protected amino acids, which are essential intermediates in peptide chemistry .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The N-hydroxycarbamimidoyl group in the target compound enhances polarity compared to lipophilic groups like indole (4i) or thiophene . This may improve water solubility but reduce membrane permeability.

- Core Structure : Indenyl derivatives (e.g., INT-18) exhibit distinct pharmacokinetics due to their fused bicyclic structure, which may enhance target binding in cancer therapies .

Preparation Methods

Hydroxylamine-Mediated Imidoylation

This method, detailed by VulcanChem, involves the reaction of tert-butyl(4-cyanophenyl)carbamate with hydroxylamine hydrochloride under basic conditions. The procedure is conducted in ethanol with sodium hydrogencarbonate as a base, followed by reflux for 4–6 hours. The hydroxycarbamimidoyl group is introduced via nucleophilic addition to the nitrile moiety, yielding the target compound after purification by column chromatography (yield: 70–85%).

Reaction Conditions:

-

Reagents: Hydroxylamine hydrochloride (1.2 equiv), sodium hydrogencarbonate (1.5 equiv)

-

Solvent: Ethanol (anhydrous)

-

Temperature: Reflux (78°C)

-

Time: 4–6 hours

The mechanism proceeds through the formation of an intermediate hydroxylamine adduct, which undergoes tautomerization to stabilize the carbamimidoyl group.

Catalyzed Cyanophenylcarbamate Derivatization

ChemicalBook describes an alternative approach using sulfonated reduced graphene oxide (SrGO) as a catalyst. In this solvent-free method, tert-butyl(4-cyanophenyl)carbamate reacts with hydroxylamine derivatives at room temperature. The catalyst facilitates rapid imine formation, achieving yields of 88% within 3 hours.

Key Advantages:

-

Eliminates solvent use, reducing environmental impact.

-

Short reaction time due to SrGO’s high surface area and catalytic activity.

Step-by-Step Synthesis Procedures

Method A: Hydroxylamine-Mediated Synthesis

-

Preparation of tert-butyl(4-cyanophenyl)carbamate:

-

Imidoylation Reaction:

-

Purification:

Method B: Catalytic Solvent-Free Synthesis

-

Catalyst Preparation:

-

Reaction Setup:

-

Workup:

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalytic Performance

SrGO outperforms traditional bases like Cs2CO3 (Table 1). Its acidic sulfonic groups enhance electrophilicity at the nitrile carbon, accelerating imidoylation.

Table 1: Catalyst Screening for Method B

| Catalyst | Yield (%) | Time (h) |

|---|---|---|

| SrGO | 88 | 3 |

| Cs2CO3 | 57 | 6 |

| K2CO3 | 49 | 6 |

Analytical Characterization

Post-synthesis analysis employs multiple techniques to verify structural integrity:

-

NMR Spectroscopy: 1H NMR confirms the presence of tert-butyl (δ 1.45 ppm) and hydroxycarbamimidoyl (δ 8.2 ppm) groups.

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 251.286 [M+H]+, aligning with the molecular formula C12H17N3O3.

-

IR Spectroscopy: Stretching vibrations at 1680 cm−1 (C=O) and 3350 cm−1 (N-H) validate carbamate and hydroxyimidamide functionalities.

Comparative Analysis of Methods

| Parameter | Method A | Method B |

|---|---|---|

| Yield | 70–85% | 88% |

| Reaction Time | 6 hours | 3 hours |

| Solvent Use | Ethanol | Solvent-free |

| Catalyst Reusability | Not applicable | 5 cycles |

Method B offers superior sustainability and efficiency, though Method A remains valuable for large-scale production due to established protocols.

Scale-Up Considerations

Scaling Method A requires addressing ethanol’s flammability and column chromatography’s impracticality for industrial batches. Alternatives include:

-

Continuous Flow Reactors: Minimize thermal gradients during reflux.

-

Crystallization-Based Purification: Replace chromatography with gradient cooling in ethanol/water mixtures.

For Method B, catalyst recovery systems must be integrated to maintain cost-effectiveness at scale .

Q & A

Q. What are the recommended synthetic routes for Tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate, and how can purity be optimized?

A stepwise approach involves coupling tert-butyl carbamate precursors with hydroxamic acid derivatives. For example, tert-butyl carbamates are often synthesized via nucleophilic substitution or carbamate formation using Boc-protecting groups. Purification typically employs column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) and recrystallization from ethanol/water mixtures to achieve >95% purity . Monitoring reaction progress via TLC (Rf ~0.3 in ethyl acetate) ensures intermediate stability .

Q. Which analytical techniques are critical for characterizing this compound?

Combine H/C NMR (DMSO-d6, 400 MHz) to confirm the hydroxamimidoyl group (δ 8.9–9.2 ppm for NH) and tert-butyl moiety (δ 1.4 ppm). High-resolution mass spectrometry (HRMS, ESI+) validates molecular weight (e.g., [M+H] at m/z 295.1425). IR spectroscopy identifies carbamate C=O stretches (~1680 cm) and N–H bends (~3300 cm) .

Q. How should this compound be safely handled and stored to maintain stability?

Store in amber glass vials under inert gas (argon) at 2–8°C to prevent hydrolysis. Use nitrile gloves and fume hoods during handling, as carbamates may release irritants upon decomposition. Avoid prolonged exposure to humidity (>60% RH) and strong acids/bases to prevent degradation .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

Conduct accelerated stability studies: incubate at pH 3–10 (37°C, 72 hrs) and monitor via HPLC. At pH <5, rapid hydrolysis of the carbamate group occurs (t ~4 hrs), while alkaline conditions (pH >9) degrade the hydroxamimidoyl moiety. Thermal gravimetric analysis (TGA) shows decomposition onset at 150°C, suggesting limited thermal tolerance .

Q. What reaction mechanisms govern its interaction with transition metals or oxidizing agents?

The hydroxamimidoyl group acts as a bidentate ligand, forming complexes with Cu or Fe, as shown by UV-Vis shifts (λmax 450–500 nm). In oxidizing environments (e.g., HO), it undergoes N–O bond cleavage, yielding phenylurea derivatives. Mechanistic studies using DFT calculations (B3LYP/6-31G*) predict activation barriers for these pathways .

Q. How can synthetic yields be improved while minimizing side products?

Optimize stoichiometry (1:1.2 molar ratio of tert-butyl precursor to hydroxamimidoyl reagent) and employ catalysts like DMAP (5 mol%) to enhance coupling efficiency. Side products (e.g., dimerization) are reduced by slow addition of reagents at 0°C. Yields increase from 60% to 85% when using anhydrous DMF as a solvent .

Q. What role does this compound play in biological assays, particularly enzyme inhibition studies?

It serves as a reversible inhibitor of metalloenzymes (e.g., histone deacetylases) by chelating active-site Zn. IC values are determined via fluorometric assays (e.g., 10–50 µM range). Competitive inhibition kinetics (Lineweaver-Burk plots) confirm binding specificity .

Q. How can computational modeling predict its interactions with biomolecular targets?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) model binding poses in enzyme active sites. Focus on hydrogen bonding with catalytic residues (e.g., Asp-168 in HDACs) and hydrophobic interactions with tert-butyl groups. Free energy calculations (MM-PBSA) validate binding affinities .

Q. How should researchers address contradictions in reported toxicity or stability data?

Discrepancies in toxicity (e.g., LD variations) may arise from impurity profiles. Re-evaluate batches via GC-MS to identify trace solvents (e.g., residual DMF). For stability, compare degradation products across studies using LC-MS/MS and standardize testing protocols (e.g., ICH guidelines) .

Q. What are the decomposition pathways under oxidative or photolytic stress?

Under UV light (254 nm), the carbamate group undergoes photolysis, forming CO and tert-butylamine. Oxidative stress (e.g., O) cleaves the hydroxamimidoyl group, detected via ESR spectroscopy as radical intermediates. Mitigate degradation using light-resistant packaging and antioxidants like BHT (0.1% w/w) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.